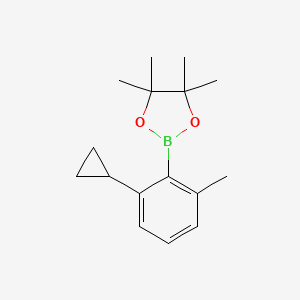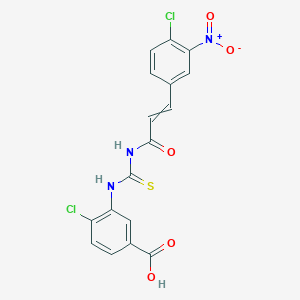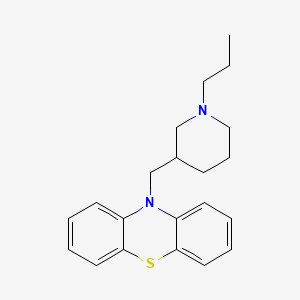
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is a chemical compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyimino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the hydroxyimino group. One common method involves the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting methyl 2-bromo-5-methoxybenzoate is then subjected to a reaction with hydroxylamine hydrochloride and a base such as sodium acetate to introduce the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The hydroxyimino group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the hydroxyimino group.
2-Bromo-5-methoxybenzoic acid: Similar structure but in the acid form.
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of the hydroxyimino group.
Uniqueness
Methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate is unique due to the presence of both bromine and hydroxyimino functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10BrNO3 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
methyl 2-bromo-5-(N-hydroxy-C-methylcarbonimidoyl)benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(12-14)7-3-4-9(11)8(5-7)10(13)15-2/h3-5,14H,1-2H3 |
InChI-Schlüssel |
WSJSKOYCNUEGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC(=C(C=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)

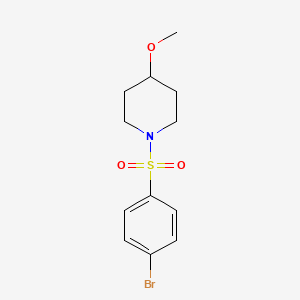
![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)
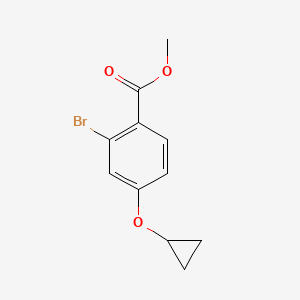

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)
